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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oosponol, identified as 8-hydroxy-4-(2-hydroxyacetyl)isochroman-1-one, is a fungal metabolite
originally isolated from Oospora astringenes and also produced by the brown-rot fungus
Gloeophyllum striatum. This isocoumarin derivative has garnered interest due to its biological
activities. The definitive determination of its chemical structure is paramount for understanding
its mode of action and for any further drug development efforts. This technical guide outlines
the comprehensive approach to the structure elucidation of Oosponol, employing a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS).

While detailed, publicly accessible raw NMR and MS data for Oosponol are scarce, this guide
will utilize a representative isochromanone structure, 6,8-dihydroxy-3-methyl-1H-isochroman-1-
one, to illustrate the elucidation process. This model compound shares the core
isochromanone scaffold and allows for a thorough demonstration of the spectroscopic
techniques and data interpretation required to solve such a chemical structure.

Mass Spectrometry Analysis

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1677333?utm_src=pdf-interest
https://www.benchchem.com/product/b1677333?utm_src=pdf-body
https://www.benchchem.com/product/b1677333?utm_src=pdf-body
https://www.benchchem.com/product/b1677333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry is the first step in structure elucidation, providing the molecular weight and
elemental formula of the unknown compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, typically using Electrospray lonization (ESI), is employed
to determine the accurate mass of the molecular ion.

Table 1: HRMS Data for the Model Compound

Difference Elemental
lon Calculated m/lz Measured m/z

(ppm) Formula
[M+H]* 195.0601 195.0605 2.05 C10H1104
[M-H]~ 193.0455 193.0451 -2.07 C10H904

The elemental formula is determined to be Cio0H1004, which corresponds to a degree of
unsaturation of 6. This suggests the presence of a benzene ring (4 degrees) and two additional
double bonds or rings (e.g., a carbonyl group and another ring).

Tandem Mass Spectrometry (MS/MS)

Tandem MS provides information about the fragmentation pattern of the molecule, which helps
in identifying structural motifs.

Table 2: Key MS/MS Fragmentation of the Model Compound [M+H]*

Putative Fragment
Precursor lon (m/z) Fragmentlon (m/z)  Neutral Loss (Da)

Structure
195.06 177.05 18 Loss of H20
195.06 167.07 28 Loss of CO
195.06 149.06 46 Loss of H20 and CO
195.06 121.03 74 Retro-Diels-Alder
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NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

'H and **C NMR Data

H NMR provides information about the number of different types of protons and their

neighboring protons, while 13C NMR provides information about the number of different types of

carbons.

Table 3: 1H and *C NMR Data for the Model Compound (500 MHz, DMSO-ds)

OH (ppm) (multiplicity, J in

Position oC (ppm)
Hz)
1 164.5
3 76.2 4.60 (dg, 6.2, 3.0)
4 35.8 2.85 (dd, 16.5, 3.0)
2.70 (dd, 16.5, 11.5)
4a 139.8
5 101.9 6.25 (d, 2.5)
6 162.1
7 108.2 6.40 (d, 2.5)
8 158.5
8a 102.5
3-CHs 20.9 1.45 (d, 6.2)
6-OH 10.8 (s)
8-OH 9.80 (s)

2D NMR Correlation Data
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2D NMR experiments, such as COSY and HMBC, are crucial for establishing the connectivity
between atoms.

The COSY spectrum shows correlations between protons that are coupled to each other,
typically through two or three bonds.

Table 4: Key COSY Correlations for the Model Compound

Proton 1 Proton 2
H-3 H-4

H-3 3-CHs
H-5 H-7

The HMBC spectrum shows correlations between protons and carbons that are separated by
two or three bonds. This is vital for connecting different spin systems and identifying quaternary
carbons.

Table 5: Key HMBC Correlations for the Model Compound

Proton Correlated Carbon(s)
H-3 C-1, C-4, C-4a, 3-CHs
H-4 C-3, C-4a, C-5, C-8a
H-5 C-4, C-7,C-8a

H-7 C-5, C-6, C-8, C-8a
3-CHs C-3,C4

6-OH C-5,C-6, C-7

8-OH C-7,C-8, C-8a

Experimental Protocols
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Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to 1-
10 pg/mL with the mobile phase.

o Data Acquisition (MS): Mass spectra are acquired in both positive and negative ion modes
over a mass range of m/z 50-1000.

o Data Acquisition (MS/MS): For tandem MS, the molecular ion of interest is selected in the
first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas
(e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass
analyzer.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of a deuterated solvent (e.g., DMSO-ds, CDCls, or MeOD).

o Data Acquisition:

o

'H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse
angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer relaxation
delay (2-5 seconds) and a larger number of scans are typically required due to the lower
natural abundance and sensitivity of the 13C nucleus.

o COSY: A standard gradient-selected COSY (cosygpqf) experiment is performed.
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o HMBC: A standard gradient-selected HMBC (hmbcgplpndqf) experiment is performed. The
long-range coupling delay is optimized for a J-coupling of 8-10 Hz.

Visualization of the Elucidation Process
Experimental Workflow

The overall workflow for the structure elucidation is a logical progression from initial analysis to
the final confirmed structure.
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« To cite this document: BenchChem. [The Structural Elucidation of Oosponol: A Technical
Guide Using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677333#00sponol-structure-elucidation-using-nmr-
and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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